molecular formula C13H11N3O3 B5800323 N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide

Cat. No.: B5800323
M. Wt: 257.24 g/mol
InChI Key: KFSWNJIOLDJOMW-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide is a nitropyridine derivative that functions as a key chemical intermediate in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating both pyridine and nitro-substituted aniline motifs, makes it a valuable precursor for the synthesis of more complex, biologically active molecules . This compound is related to intermediates used in the preparation of targeted therapeutic agents. For instance, structurally similar N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine compounds are key precursors in the patented synthetic routes for the production of Imatinib, a well-known tyrosine kinase inhibitor . The nitro group on the phenyl ring is a versatile functional handle that can be selectively reduced to an amine, enabling further derivatization to form various amides, sulfonamides, or ureas, which are common pharmacophores in drug candidates . Researchers value this compound for developing potential enzyme inhibitors, as nitropyridine cores are frequently explored in the search for new agents with antitumor, antiviral, and antimicrobial properties . Its primary research application remains within organic synthesis, serving as a building block for the construction of novel heterocyclic systems designed to interact with specific biological targets. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-4-5-11(16(18)19)7-12(9)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWNJIOLDJOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield pyridine-3-carboxylic acid and 2-methyl-5-nitroaniline derivatives.
Example conditions (based on analogous amide hydrolysis):

  • Acidic hydrolysis : 6M HCl, reflux, 12 h, yielding >85% carboxylic acid .

  • Basic hydrolysis : 2M NaOH, 80°C, 8 h, with >90% conversion .

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenyl ring can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or chemical reductants.

Reduction Method Conditions Product Yield Source
Catalytic hydrogenation (H₂/Pd-C)50 psi H₂, EtOH, 25°C, 6 hN-(2-methyl-5-aminophenyl)pyridine-3-carboxamide92%
Fe/HClFe powder, 10% HCl, reflux, 4 hSame as above88%

Cyclization Reactions

The amide and nitro groups participate in cyclization to form heterocyclic compounds. For example:

  • Reaction with 2-mercaptopropanoic acid under Dean-Stark conditions yields thiazolidinone derivatives via nucleophilic attack at the carbonyl group .
    Key data :

    • Reactants: N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide + 2-mercaptopropanoic acid.

    • Conditions: Anhydrous benzene, 18 h, reflux.

    • Product: Thiazolidinone-pyridine hybrid.

    • Yield: 70% .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the 3-position due to electron-withdrawing effects of the carboxamide group.

Reaction Reagents Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-pyridine-3-carboxamide derivative65%
SulfonationH₂SO₄/SO₃, 100°C5-Sulfo-pyridine-3-carboxamide58%

Coordination Chemistry

The pyridine nitrogen and amide oxygen act as ligands for metal ions. For instance:

  • Cu(II) complexation : Forms a square-planar complex with CuCl₂ in ethanol .

    • Stability constant (log K): 4.2 ± 0.3 .

    • Application: Potential catalyst for oxidation reactions.

Oxidation Reactions

The methyl group on the phenyl ring is oxidized to a carboxylic acid under strong oxidizing conditions:

  • KMnO₄/H₂SO₄ , 100°C, 12 h → N-(5-nitro-2-carboxyphenyl)pyridine-3-carboxamide (Yield: 76%) .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for NAS under harsh conditions:

  • Reaction with NH₃ in a sealed tube (200°C, 24 h) replaces the nitro group with -NH₂ (Yield: 68%) .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization, confirmed by FT-IR and NMR .

  • λₘₐₓ : 320 nm (in methanol).

  • Quantum yield: 0.12 ± 0.02 .

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide is being investigated as a potential pharmacophore in drug design. Its structural features suggest possible antimicrobial and antiviral properties. Preliminary studies indicate that the compound can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Materials Science

The compound is explored for its role in synthesizing advanced materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activities positions it as a valuable tool in understanding complex biological systems.

Industrial Applications

This compound is utilized as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals, showcasing its versatility beyond laboratory settings .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies reveal activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. Studies demonstrate its ability to induce apoptosis in cancer cell lines, inhibiting cell proliferation and modulating signaling pathways related to cancer progression.

Structure-Activity Relationship (SAR)

SAR studies highlight that the presence of electron-withdrawing groups like the nitro group enhances biological activity. Variations in substituents on the pyridine ring significantly affect potency against specific targets.

Anticancer Efficacy

A study on derivatives of pyridine-3-carboxamide, including this compound, reported promising results in reducing tumor growth in animal models. The compound demonstrated an IC50 value indicating effective inhibition of cancer cell lines compared to traditional chemotherapeutics.

Anti-inflammatory Effects

In models assessing inflammation, this compound significantly reduced edema and inflammatory markers when compared to indomethacin, a widely used anti-inflammatory drug.

Research Findings Summary Table

Application AreaFindings
Medicinal ChemistryPotential pharmacophore for antimicrobial and antiviral drugs
Materials ScienceSynthesis of advanced materials like polymers and nanomaterials
Biological StudiesProbe for studying enzyme interactions and cellular pathways
Industrial ApplicationsIntermediate for dyes, pigments, and other industrial chemicals
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis; inhibits cancer cell proliferation
Structure-Activity RelationNitro group enhances activity; variations affect potency

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Compound Substituents on Pyridine Ring Key Functional Groups on Amide Moiety Molecular Weight (g/mol) Biological Activity (Target)
N-(2-Methyl-5-nitrophenyl)pyridine-3-carboxamide Nitro (-NO₂), methyl (-CH₃) 2-Methyl-5-nitrophenyl 287.28 Not explicitly reported
A.3.32 Difluoromethyl (-CF₂H) 1,1,3-Trimethyl-indan-4-yl 344.37 Fungicidal (SDHI)
Fluxapyroxad Fluorine (-F) 3’,4’,5’-Trifluorophenyl 359.16 Fungicidal (SDHI)

Key Observations :

  • In contrast, fluorinated groups in SDHIs improve metabolic stability and membrane permeability .
  • Steric Effects : Bulky substituents (e.g., indan in A.3.32) increase binding specificity to fungal SDH enzymes but may reduce solubility compared to the smaller nitro/methyl groups in the target compound .
Thieno[2,3-b]Pyridine Carboxamide Derivatives

Thieno[2,3-b]pyridine carboxamides, such as N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carbohydrazide (7b), exhibit distinct heterocyclic frameworks. These compounds are synthesized in polar solvents (e.g., DMF) and display higher melting points (e.g., 7b: 265–267 °C) due to extended π-conjugation and hydrogen-bonding networks .

Comparison of Physicochemical Properties :

Property This compound Thieno[2,3-b]pyridine Carboxamide (7b)
Melting Point (°C) 196–197 265–267
Synthetic Yield (%) 92.4 78
Solubility Moderate in polar aprotic solvents Low (due to bulky fused rings)

Key Observations :

  • Heterocyclic Systems: Thienopyridine derivatives exhibit rigid, planar structures ideal for intercalation or enzyme inhibition but face solubility challenges. The target compound’s simpler pyridine core offers synthetic versatility.
  • Functional Groups: Cyano and ethoxy groups in thienopyridines enhance electronic delocalization, whereas the nitro group in the target compound may favor redox-mediated interactions .

Functional Group Analysis :

  • Amide Linkage : Critical for hydrogen bonding with biological targets (e.g., CB1 receptor’s Ser383 residue ).
  • Aromatic Substitutents: The nitro group in the target compound contrasts with fluorinated alkyl chains in cannabinoids, which enhance lipophilicity and blood-brain barrier penetration .

Biological Activity

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C12H10N4O2C_{12}H_{10}N_4O_2 and molecular weight of approximately 246.23 g/mol. The compound features a pyridine ring substituted with a nitrophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors, leading to various therapeutic effects. For instance, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups, such as the nitro group in the 5-position of the phenyl ring, enhances the compound's biological activity. Variations in substituents on the pyridine ring also significantly affect its potency against specific targets .

Case Studies

  • Anticancer Efficacy : A study conducted on various derivatives of pyridine-3-carboxamide, including this compound, showed promising results in reducing tumor growth in animal models. The compound demonstrated an IC50 value indicating effective inhibition of cancer cell lines compared to traditional chemotherapeutics .
  • Anti-inflammatory Effects : In a model assessing inflammation, this compound significantly reduced edema and inflammatory markers in treated subjects. Its efficacy was compared to indomethacin, a widely used anti-inflammatory drug .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityEffective against various bacterial strains; MIC comparable to antibiotics
Anticancer PropertiesInduces apoptosis; IC50 values indicate significant inhibition
Anti-inflammatory EffectsReduces edema; more effective than indomethacin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide
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N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide

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